molecular formula C5H6BrF4NO2 B12524268 Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- CAS No. 677353-90-1

Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl-

Katalognummer: B12524268
CAS-Nummer: 677353-90-1
Molekulargewicht: 268.00 g/mol
InChI-Schlüssel: JVYXJECXYBLGRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- is a unique chemical compound with the molecular formula C3H2BrF4NO. This compound is characterized by the presence of bromine, fluorine, and methoxy groups, which contribute to its distinct chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- typically involves a series of organic reactionsThe methoxy and methyl groups are then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The process often requires stringent safety measures due to the reactivity of the bromine and fluorine atoms .

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to participate in various chemical pathways. The methoxy and methyl groups influence its solubility and overall chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- stands out due to the presence of both bromine and multiple fluorine atoms, which impart unique reactivity and stability. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

677353-90-1

Molekularformel

C5H6BrF4NO2

Molekulargewicht

268.00 g/mol

IUPAC-Name

2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C5H6BrF4NO2/c1-11(13-2)3(12)4(6,7)5(8,9)10/h1-2H3

InChI-Schlüssel

JVYXJECXYBLGRY-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C(C(F)(F)F)(F)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.